Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
CAS No.: 111043-01-7
Cat. No.: VC21504485
Molecular Formula: C9H7NO3S
Molecular Weight: 209.22g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111043-01-7 |
|---|---|
| Molecular Formula | C9H7NO3S |
| Molecular Weight | 209.22g/mol |
| IUPAC Name | methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3 |
| Standard InChI Key | VNGMVGWUWHNBBW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(S1)N=CC=C2)O |
| Canonical SMILES | COC(=O)C1=C(C2=C(S1)N=CC=C2)O |
Introduction
Chemical Identity and Structure
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate belongs to the thienopyridine class of heterocyclic compounds, characterized by a fused ring system consisting of thiophene and pyridine rings. This bicyclic structure creates a rigid molecular scaffold that contributes to its biological activities and chemical reactivity . The compound features three key functional groups: a hydroxyl group at the 3-position, a methyl ester at the 2-position, and the heterocyclic thieno[2,3-b]pyridine core .
The presence of the hydroxyl group enables hydrogen bonding interactions with biological targets, potentially enhancing binding affinity to enzymes or receptors . Meanwhile, the methyl ester group provides opportunities for derivatization and modification, making this compound valuable as a synthetic intermediate for developing more complex molecules with enhanced biological profiles . The rigid heterocyclic core serves as an important pharmacophore that can interact with various biological targets through π-stacking and other non-covalent interactions.
Chemical and Physical Properties
The defining characteristics of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate include its precise molecular structure and associated chemical identifiers that enable its unambiguous identification in chemical databases and literature.
These properties contribute to the compound's behavior in various biological and chemical systems, influencing its solubility, permeability, and ability to interact with biological targets . The molecular weight of 209.22 g/mol places it within the optimal range for drug-like molecules according to Lipinski's rule of five, suggesting favorable pharmacokinetic properties .
Synthesis Methodologies
Derivatization and Modification
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate serves as an important precursor for creating more complex derivatives with enhanced biological activities . One significant derivatization method involves the Suzuki-Miyaura cross-coupling reaction, which has been used to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates with promising anticancer properties .
This approach typically involves:
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Conversion of the hydroxyl group to a better leaving group (such as bromide)
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Palladium-catalyzed cross-coupling with various boronic acids or boronate esters
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Purification to obtain the final derivatives with diverse substituents
For example, research has demonstrated that the brominated derivative (methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate) can be prepared from the corresponding 3-amino compound using t-BuONO and CuBr2 . This intermediate can then be reacted with (hetero)aryl pinacolboranes, trifluoro potassium boronate salts or boronic acids under Pd-catalyzed Suzuki-Miyaura cross-coupling conditions (1.2–1.6 equiv. of the boronated compound, 2–4 mol% of Pd(dppf).CH2Cl2, 6 equiv. of K2CO3 in DME:H2O at 100°C) .
Biological Activities
Anticancer Activities
Recent research has revealed promising anticancer potential for thienopyridine derivatives related to methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, particularly against aggressive forms of breast cancer . A series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates synthesized through C-C Suzuki-Miyaura cross-coupling were evaluated for their antitumor potential in two triple negative breast cancer (TNBC) cell lines—MDA-MB-231 and MDA-MB-468 .
The results demonstrated that three compounds caused growth inhibition in both TNBC cell lines, with minimal effects on non-tumorigenic MCF-12A cells, indicating selective cytotoxicity toward cancer cells . The most promising compound from this series showed significant anticancer activity with a GI50 concentration of 13 μM . This compound decreased MDA-MB-231 cell number, which correlated with reduced cell proliferation . Cell cycle analysis revealed increased G0/G1 phase and decreased S phase, suggesting cell cycle arrest as a possible mechanism of action .
Importantly, this compound also demonstrated in vivo efficacy by reducing tumor size in a chick chorioallantoic membrane (CAM) model with MDA-MB-231 cells . These findings highlight the potential of thienopyridine derivatives as promising candidates for developing novel anticancer agents, particularly for aggressive forms of breast cancer that currently have limited treatment options .
Structure-Activity Relationships
The biological activities of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate and related compounds are influenced by specific structural features that determine their interaction with biological targets . Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives.
Key structural elements that contribute to the biological activity include:
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The hydroxyl group at the 3-position, which can participate in hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity .
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The methyl ester group at the 2-position, which provides lipophilicity and can interact with hydrophobic pockets in target proteins.
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The fused thieno[2,3-b]pyridine core, which serves as a rigid scaffold that presents the functional groups in specific spatial orientations necessary for optimal binding to biological targets .
Studies on related compounds suggest that modifications at specific positions can significantly alter biological activity . For instance, introducing aryl or heteroaryl groups at the 3-position through Suzuki-Miyaura coupling can enhance anticancer activity, as demonstrated in research on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates . This suggests that the 3-position is a critical site for modulation of biological activity, with the hydroxyl group serving as an important precursor for further derivatization .
Predicted Physical and Spectroscopic Properties
Collision Cross Section Predictions
Collision cross section (CCS) values provide important information about the three-dimensional structure and conformational properties of molecules, which can be valuable for analytical applications such as ion mobility spectrometry. Predicted CCS values for methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate with various adducts are available:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 210.02194 | 141.5 |
| [M+Na]+ | 232.00388 | 154.0 |
| [M+NH4]+ | 227.04848 | 149.8 |
| [M+K]+ | 247.97782 | 148.5 |
| [M-H]- | 208.00738 | 142.3 |
| [M+Na-2H]- | 229.98933 | 146.4 |
| [M]+ | 209.01411 | 143.8 |
| [M]- | 209.01521 | 143.8 |
Applications in Drug Discovery
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has important applications in medicinal chemistry and drug discovery, primarily as a scaffold for developing novel therapeutic agents . Its versatile structure allows for various modifications to optimize biological activity and pharmacokinetic properties.
In drug discovery, this compound serves several important functions:
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As a lead compound for developing anti-inflammatory agents, leveraging its inherent anti-inflammatory properties.
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As a synthetic intermediate for creating more complex molecules with enhanced biological activities, particularly anticancer agents .
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As a model compound for studying structure-activity relationships in thienopyridine derivatives, providing insights for rational drug design .
Recent research highlights the potential of derivatives of this compound in cancer treatment, particularly for aggressive forms of breast cancer that currently have limited treatment options . The demonstrated selectivity for cancer cells over non-tumorigenic cells suggests a favorable therapeutic window, which is crucial for developing effective anticancer agents with minimal side effects .
Future Research Directions
The continued interest in thienopyridine derivatives, including methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, points to several promising directions for future research:
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Further exploration of structure-activity relationships to optimize biological activities and pharmacokinetic properties, particularly through systematic modification of the core structure and functional groups .
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Development of more efficient and scalable synthetic methodologies to facilitate the production of this compound and its derivatives for larger-scale studies and potential commercial applications .
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Comprehensive investigation of additional biological activities beyond anti-inflammatory and anticancer properties, including potential applications in treating infectious diseases, neurological disorders, and metabolic conditions .
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Detailed mechanistic studies to elucidate the exact molecular targets and pathways involved in the compound's biological activities, providing a stronger foundation for rational drug design .
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Exploration of combination therapies involving thienopyridine derivatives and established therapeutic agents, particularly for cancer treatment, to potentially overcome resistance mechanisms and enhance efficacy .
These research directions could significantly expand the utility of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate in medicinal chemistry and ultimately lead to the development of novel therapeutic agents for various diseases with unmet medical needs.
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